molecular formula C13H10N4O3S B4563289 3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2H-chromen-2-one

3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2H-chromen-2-one

Cat. No.: B4563289
M. Wt: 302.31 g/mol
InChI Key: MSONIXWMNXFWEE-UHFFFAOYSA-N
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Description

3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2H-chromen-2-one is a complex organic compound that combines the structural features of tetrazole and chromenone Tetrazoles are known for their stability and diverse applications in medicinal chemistry, while chromenones are recognized for their biological activities

Scientific Research Applications

3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-tetrazole-5-thiol with 3-bromoacetyl-2H-chromen-2-one under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole or chromenone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions or enzymes, altering their activity. The chromenone structure may interact with biological receptors, modulating signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-tetrazole-5-thiol: Shares the tetrazole moiety but lacks the chromenone structure.

    3-bromoacetyl-2H-chromen-2-one: Contains the chromenone moiety but lacks the tetrazole structure.

    Coumarin derivatives: Similar chromenone structure with different substituents.

Uniqueness

3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2H-chromen-2-one is unique due to the combination of tetrazole and chromenone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-17-13(14-15-16-17)21-7-10(18)9-6-8-4-2-3-5-11(8)20-12(9)19/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSONIXWMNXFWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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